molecular formula C5H12ClNO2 B1284237 Betaine-trimethyl-d9 hydrochloride CAS No. 285979-85-3

Betaine-trimethyl-d9 hydrochloride

Cat. No. B1284237
CAS RN: 285979-85-3
M. Wt: 162.66 g/mol
InChI Key: HOPSCVCBEOCPJZ-KYRNGWDOSA-N
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Description

Betaine-trimethyl-d9 hydrochloride is a stable isotope-labeled chemical compound used in various research and analytical applications . It is a derivative of betaine, a naturally occurring amino acid found in foods like spinach, beets, and whole grains . This compound is a deuterated form of betaine, meaning it contains nine deuterium atoms in place of nine hydrogen atoms .


Synthesis Analysis

The synthesis of Betaine-trimethyl-d9 hydrochloride involves a neutralization reaction between sodium hydroxide solution and chloroacetic acid . When the solution temperature is reduced to between 20 and 60 DEG C, liquid trimethylamine is introduced into a reaction kettle . After stirring and full reaction, dehydration occurs, and high-purity betaine crystals are extracted using absolute methanol as an extracting agent .


Molecular Structure Analysis

The molecular formula of Betaine-trimethyl-d9 hydrochloride is C5D9NO2Cl . It is a hydrochloride salt of trimethyl-d9 betaine .


Physical And Chemical Properties Analysis

Betaine-trimethyl-d9 hydrochloride is a hydrochloride salt of trimethyl-d9 betaine with a molecular formula of C5D9NO2Cl . It has a melting point of 240-250°C and is soluble in water and methanol .

Scientific Research Applications

Mass Spectrometry

Betaine-trimethyl-d9 hydrochloride is suitable for use in mass spectrometry . Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules.

Anti-Inflammatory Applications

Betaine, also known as trimethylglycine, has been shown to have anti-inflammatory functions in numerous diseases . It ameliorates sulfur amino acid metabolism against oxidative stress, inhibits nuclear factor-κB activity and NLRP3 inflammasome activation, regulates energy metabolism, and mitigates endoplasmic reticulum stress and apoptosis .

Methyl Group Donor

Betaine is known to function as a methyl group donor . In biochemistry, a methyl group donor is any molecule that can donate a methyl group (−CH3) to another molecule.

Research in Metabolic Diseases

Betaine has beneficial actions in several human diseases, such as obesity, diabetes, cancer, and Alzheimer’s disease . It plays a crucial role in methylation reactions and the regulation of homocysteine, an amino acid that is a risk factor for many diseases.

Chemical Synthesis

Betaine-trimethyl-d9 hydrochloride can be used in chemical synthesis . It can serve as a starting material or reagent in various chemical reactions.

Mechanism of Action

Target of Action

Betaine-trimethyl-d9 hydrochloride, also known as Betaine, primarily targets homocysteine , a non-proteinogenic α-amino acid . Homocystinuria is an inherited disorder that leads to the accumulation of homocysteine in plasma and urine . Betaine reduces plasma homocysteine levels in patients with homocystinuria .

Mode of Action

Betaine functions as a methyl group donor in the normal metabolic cycle of methionine . It transfers a methyl group via the enzyme betaine homocysteine methyl transferase (BHMT), converting homocysteine back into methionine and dimethylglycine (DMG) . This action reduces homocysteine levels and improves health outcomes .

Biochemical Pathways

Betaine is involved in the methionine-homocysteine cycle , a crucial biochemical pathway in the body . In this cycle, betaine donates a methyl group to homocysteine, converting it back to methionine . This process helps maintain the balance of these amino acids in the body, which is essential for various physiological functions .

Pharmacokinetics

It’s known that betaine is a naturally occurring choline derivative commonly ingested through diet .

Result of Action

The primary molecular effect of Betaine’s action is the reduction of homocysteine levels in the blood . This can lead to improved health outcomes in patients with homocystinuria . On a cellular level, betaine is known to play a role in regulating cellular hydration and maintaining cell function .

Action Environment

It’s known that betaine serves as an important osmoprotectant, helping cells survive under conditions of drought, osmotic, and temperature stress .

Future Directions

Betaine-trimethyl-d9 hydrochloride is an important chemical tool used in various research and analytical applications . Its stable isotope-labeled structure makes it a valuable tracer molecule, and its safety and non-toxicity make it a reliable and effective research tool . Future research may continue to explore its potential applications in metabolic research and proteomics studies.

properties

IUPAC Name

2-[tris(trideuteriomethyl)azaniumyl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H/i1D3,2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPSCVCBEOCPJZ-KYRNGWDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](CC(=O)[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584152
Record name {Tris[(~2~H_3_)methyl]azaniumyl}acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Betaine-trimethyl-d9 hydrochloride

CAS RN

285979-85-3
Record name {Tris[(~2~H_3_)methyl]azaniumyl}acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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